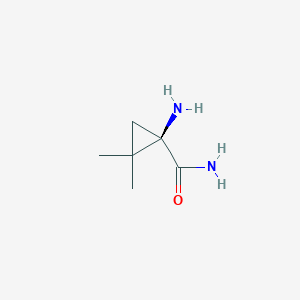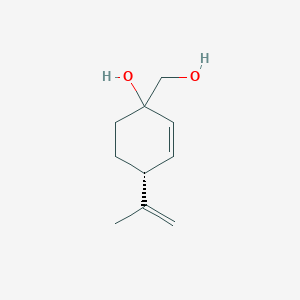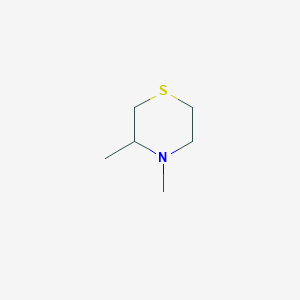
3,4-Dimethylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylthiomorpholine, also known as DMTM, is a heterocyclic organic compound that contains a sulfur atom and a nitrogen atom in its ring structure. It has been widely used in scientific research due to its unique properties, including its ability to act as a chelating agent and its potential as a biological modifier.
Mechanism Of Action
3,4-Dimethylthiomorpholine acts as a chelating agent by binding to metal ions and forming stable complexes. It has been shown to selectively chelate copper ions, which are essential for the growth and survival of cancer cells. 3,4-Dimethylthiomorpholine has also been shown to modulate the immune system by enhancing the activity of natural killer cells and promoting the production of cytokines.
Biochemical And Physiological Effects
3,4-Dimethylthiomorpholine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune function, and the enhancement of chemotherapy efficacy. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
3,4-Dimethylthiomorpholine has several advantages for use in lab experiments, including its ability to selectively chelate metal ions and its potential as a biological modifier. However, it also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on 3,4-Dimethylthiomorpholine, including its use in combination with other chemotherapy drugs, its potential as a therapeutic agent for other diseases, and its use as a tool for studying metal ion homeostasis and biological processes. Further research is needed to fully understand the potential applications of 3,4-Dimethylthiomorpholine in scientific research and medicine.
Synthesis Methods
The synthesis of 3,4-Dimethylthiomorpholine can be achieved through various methods, including the reaction of morpholine with methyl iodide and potassium sulfide, as well as the reaction of morpholine with dimethyl sulfate and sodium sulfide. These methods have been optimized to produce high yields of 3,4-Dimethylthiomorpholine with minimal impurities.
Scientific Research Applications
3,4-Dimethylthiomorpholine has been extensively used in scientific research due to its ability to chelate metal ions and modify biological processes. It has been studied for its potential applications in cancer therapy, as well as its ability to modulate the immune system and enhance the efficacy of chemotherapy drugs.
properties
CAS RN |
148761-48-2 |
|---|---|
Product Name |
3,4-Dimethylthiomorpholine |
Molecular Formula |
C6H13NS |
Molecular Weight |
131.24 g/mol |
IUPAC Name |
3,4-dimethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-6-5-8-4-3-7(6)2/h6H,3-5H2,1-2H3 |
InChI Key |
ZCFVSJHGDHEKJU-UHFFFAOYSA-N |
SMILES |
CC1CSCCN1C |
Canonical SMILES |
CC1CSCCN1C |
synonyms |
Thiomorpholine, 3,4-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



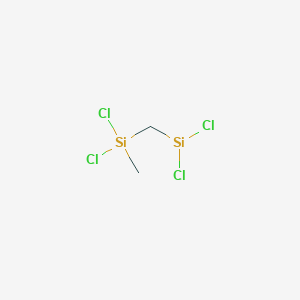
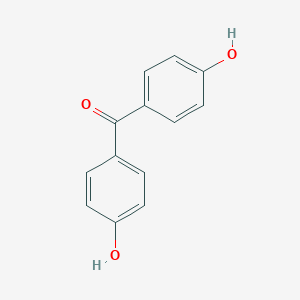
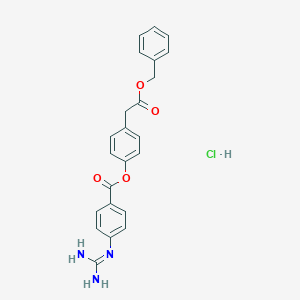
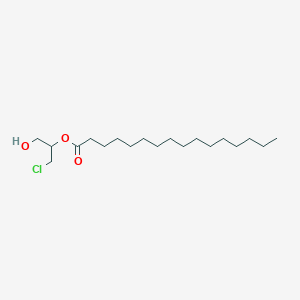
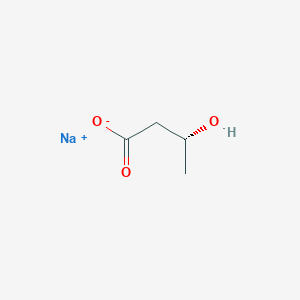
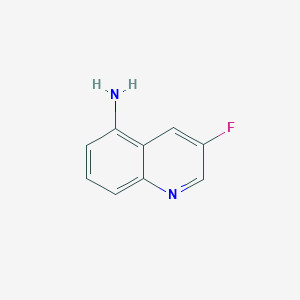
![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)
![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)
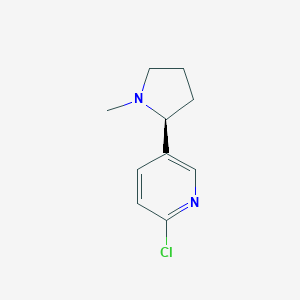
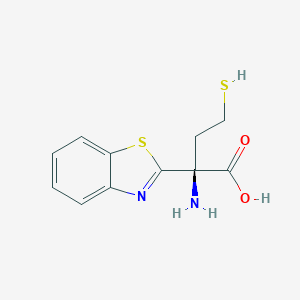
![1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone](/img/structure/B132254.png)
![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)
